

Pharmacokinetic Profile of DPTIP Released from Prodrug P18: A Technical Guide

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Compound of Interest		
Compound Name:	DPTIP-prodrug 18	
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This technical guide provides an in-depth analysis of the pharmacokinetic profile of 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)phenol (DPTIP), a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, when released from its orally bioavailable prodrug, P18. DPTIP holds therapeutic promise due to its role in regulating the biogenesis of extracellular vesicles (EVs), which are implicated in various disease pathologies. However, DPTIP itself exhibits poor oral pharmacokinetic properties, limiting its clinical potential.[1] The prodrug P18 was developed to overcome these limitations by masking the phenolic hydroxyl group of DPTIP, leading to significantly improved oral absorption and sustained exposure.[1][2]

Executive Summary

The prodrug P18 demonstrates a remarkable improvement in the oral pharmacokinetic profile of DPTIP in preclinical mouse models. Upon oral administration, P18 leads to a more than four-fold increase in both plasma and brain exposure of DPTIP compared to the administration of DPTIP itself.[1][3] Furthermore, the apparent half-life of DPTIP is significantly extended, from approximately 0.5 hours to 2 hours.[1][3] These enhancements in oral bioavailability and duration of action position P18 as a promising candidate for the clinical development of DPTIP-based therapies.

Quantitative Pharmacokinetic Data



The following tables summarize the key pharmacokinetic parameters of DPTIP in plasma and brain tissue of mice following oral administration of DPTIP and the prodrug P18.

Table 1: Pharmacokinetic Parameters of DPTIP in Mouse Plasma

Parameter	DPTIP (10 mg/kg, oral)	DPTIP Released from P18 (10 mg/kg equivalent, oral)
Cmax (pmol/mL)	~270	~1047
Tmax (h)	~0.5	~2
AUC0-t (pmol·h/mL)	270	1047
t1/2 (h)	~0.5	~2

Table 2: Pharmacokinetic Parameters of DPTIP in Mouse Brain

Parameter	DPTIP (10 mg/kg, oral)	DPTIP Released from P18 (10 mg/kg equivalent, oral)
AUC0-t (pmol·h/g)	52.8	247

Experimental ProtocolsIn Vivo Pharmacokinetic Studies

Animal Model: For oral administration studies, CES1-/- mice were utilized. This strain is deficient in carboxylesterase 1, an enzyme that can be involved in the metabolism of certain prodrugs. For intraperitoneal administration studies to assess brain inflammation, GFAP-GFP mice were used. All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.

Drug Formulation and Administration: For oral (PO) administration, DPTIP and the prodrug P18 were formulated in a vehicle suitable for gavage. The typical dose administered was 10 mg/kg of DPTIP or a molar equivalent dose of the P18 prodrug.[1]

Foundational & Exploratory





Sample Collection: Blood and brain tissue samples were collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Blood was collected via cardiac puncture into heparinized tubes, and plasma was separated by centrifugation. Brains were harvested, rinsed, and snap-frozen in liquid nitrogen. All samples were stored at -80°C until analysis.

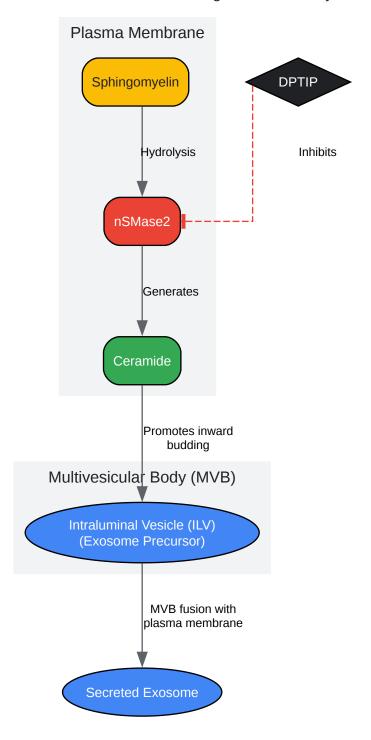
Bioanalytical Method: The concentrations of DPTIP and P18 in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

- Sample Preparation: Plasma and brain homogenate samples were typically subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant was analyzed.
- Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Signaling Pathway and Experimental Workflow nSMase2-Mediated Extracellular Vesicle Biogenesis

DPTIP exerts its therapeutic effect by inhibiting nSMase2, a key enzyme in the ESCRT-independent pathway of exosome biogenesis. The following diagram illustrates this pathway.





nSMase2-Mediated EV Biogenesis Pathway

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Caption: nSMase2 hydrolyzes sphingomyelin to ceramide, promoting ILV formation and exosome release. DPTIP inhibits nSMase2.



Pharmacokinetic Study Workflow

The diagram below outlines the general workflow for the in vivo pharmacokinetic evaluation of DPTIP and its prodrug P18.

Pharmacokinetic Study Workflow Dosing **DPTIP Administration** P18 Administration (10 mg/kg equiv., PO) (10 mg/kg, PO) CES1-/- Mice Sample Collection **Multiple Timepoints** (0-8h)**Blood Collection Brain Harvest** (Cardiac Puncture) Analysis Plasma Separation & **Brain Homogenization** LC-MS/MS Quantification of DPTIP Pharmacokinetic Parameter Calculation



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Caption: Workflow for the in vivo pharmacokinetic assessment of DPTIP and its prodrug P18 in mice.

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